molecular formula C11H12N2O2 B2364677 1-Benzylpiperazine-2,5-dione CAS No. 59595-20-9

1-Benzylpiperazine-2,5-dione

Cat. No. B2364677
CAS RN: 59595-20-9
M. Wt: 204.229
InChI Key: PCMDHLSVODDLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylpiperazine-2,5-dione is a chemical compound with the molecular formula C11H12N2O2 . It is a synthetic substance that does not occur naturally . It is often used in research and development .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-Benzylpiperazine-2,5-dione, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Benzylpiperazine-2,5-dione consists of a piperazine ring with a benzyl group attached to one nitrogen atom and a dione group attached to the other . The molecular weight is 176.3 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 1-Benzylpiperazine-2,5-dione are primarily related to its synthesis. The cyclization of 1,2-diamine derivatives with sulfonium salts is one of the key reactions in the synthesis of piperazine derivatives .

Scientific Research Applications

Anticancer Applications

1-Benzylpiperazine-2,5-dione has been explored for its potential as an anticancer agent. Research has shown that conjugates of this compound, particularly those fused with tryptamine, can inhibit the growth of certain cancer cell lines . For instance, one study demonstrated significant growth inhibition in human pancreatic cancer cell lines, suggesting a promising avenue for the development of new pancreatic cancer treatments .

Antibiotics Development

The pharmacophore of 1-Benzylpiperazine-2,5-dione exhibits activity that is not only anticancer but also extends to antibiotics . This broad-spectrum biological activity makes it a valuable scaffold for the development of new antibiotics, which are crucial in the fight against resistant bacterial strains.

Antibacterial Agents

Similar to its applications in antibiotics, 1-Benzylpiperazine-2,5-dione has been identified as having antibacterial properties . This makes it a candidate for inclusion in the synthesis of new molecules aimed at combating bacterial infections, an ongoing challenge in the medical field.

Drug Synthesis

The compound plays a role in the synthesis of various drugs. Its piperazine moiety is a common feature in several pharmaceuticals, and methods for its synthesis are continually being developed and refined . The versatility of 1-Benzylpiperazine-2,5-dione in drug synthesis underscores its importance in pharmaceutical research.

Molecular Imprinting

Molecularly imprinted polymers (MIPs) for benzylpiperazine, a related compound, have been developed using both self-assembly and semi-covalent approaches . These MIPs can potentially be used for the capture and enrichment of illicit drug blends, demonstrating the compound’s utility in forensic science and drug detection.

Biological Evaluation

The biological evaluation of 1-Benzylpiperazine-2,5-dione and its derivatives is an ongoing area of research. Studies focus on assessing the biological activities of synthesized compounds, which is a critical step in the drug discovery process . This evaluation helps in understanding the compound’s mechanism of action and potential therapeutic effects.

Safety and Hazards

The safety data sheet for a related compound, 1-BENZYL-3(S)-ETHYL-PIPERAZINE-2,5-DIONE, suggests that it may cause lung oedema if inhaled and may cause skin and eye irritation upon contact . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The piperazine-2,5-dione framework, which includes 1-Benzylpiperazine-2,5-dione, is a good starting point for the development of new lead drug candidates in the treatment of multi-drug resistant tuberculosis . Furthermore, the introduction of a dicyanomethylene moiety into the para position of one of the arylidene groups could lead to a remarkable deepening in the colour of the resulting compounds, suggesting potential applications in the development of novel dyestuffs .

properties

IUPAC Name

1-benzylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-8-13(11(15)6-12-10)7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMDHLSVODDLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CC(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperazine-2,5-dione

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